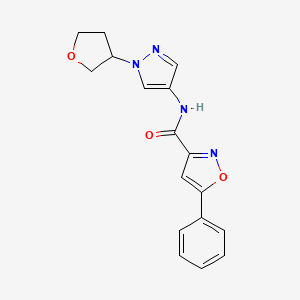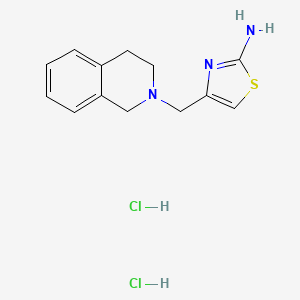
4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-amine dihydrochloride is a synthetic compound featuring both isoquinoline and thiazole moieties, which grants it a range of biological activities and research potential. This compound's chemical structure allows it to participate in multiple interactions and reactions, making it a versatile subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-amine dihydrochloride typically involves a multi-step process starting with the preparation of the isoquinoline and thiazole intermediates, followed by their coupling. Specific steps might include:
Preparation of Isoquinoline Intermediate: : Reduction of isoquinoline to 3,4-dihydroisoquinoline.
Thiazole Intermediate Synthesis: : Functionalizing a thiazole ring to introduce an amine group.
Coupling Reaction: : Combining the isoquinoline and thiazole intermediates under specific conditions, such as using a base like potassium carbonate in a suitable solvent (e.g., DMF or DMSO) and applying heat.
Formation of Dihydrochloride Salt: : Reacting the final product with hydrochloric acid to produce the dihydrochloride form for better solubility and stability.
Industrial Production Methods
While exact industrial methods can vary, they generally involve optimizing the laboratory synthesis for large-scale production:
Batch Reactor Systems: : Using larger reactors to handle bulk quantities of reactants under controlled conditions.
Continuous Flow Systems: : Employing continuous flow chemistry to enhance reaction efficiency and yield.
Purification and Crystallization: : Refining the product through crystallization, filtration, and drying processes to achieve high purity.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially at the nitrogen atoms or the thiazole ring.
Reduction: : Reduction reactions might target the thiazole ring or the nitrogen-containing groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation Agents: : Potassium permanganate, hydrogen peroxide.
Reduction Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Acidic or basic environments, often using catalysts like palladium on carbon (Pd/C).
Major Products
Depending on the type of reaction and conditions, products can range from simpler modifications of the original structure to more complex derivatives, potentially involving changes to both the isoquinoline and thiazole rings.
科学研究应用
Chemistry
Catalysis: : Serving as a ligand or a catalyst itself in various organic reactions.
Synthesis: : Acting as an intermediate or starting material in the synthesis of other complex molecules.
Biology and Medicine
Pharmacology: : Investigated for its potential as a drug candidate due to its multiple biological activities.
Bioactivity Studies: : Used in assays to study enzyme inhibition, receptor binding, and cellular activity.
Industry
Material Science: : Potential use in the development of novel materials or coatings.
Agrochemicals: : Research into its application in pesticide or herbicide development.
作用机制
The compound's mechanism of action depends on its specific interactions with molecular targets, such as enzymes, receptors, or cellular pathways. Typically:
Enzyme Inhibition: : Binding to the active site of an enzyme, thereby blocking substrate access.
Receptor Modulation: : Acting as an agonist or antagonist to modulate receptor activity.
Pathway Alteration: : Interfering with cellular signaling pathways, leading to changes in cellular responses.
相似化合物的比较
Compared to other compounds with similar structures, 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-amine dihydrochloride might exhibit unique properties due to:
Enhanced Solubility: : The dihydrochloride form improves its aqueous solubility.
Distinct Bioactivities: : Unique combinations of isoquinoline and thiazole functionalities might lead to specific biological effects.
List of Similar Compounds
2-Amino-4-methylthiazole: : Lacks the isoquinoline component.
Isoquinoline Derivatives: : Various compounds featuring the isoquinoline ring but different attached groups.
Thiazole Derivatives: : Compounds with diverse substitutions on the thiazole ring.
By understanding these aspects of this compound, researchers can better harness its potential in scientific and industrial applications.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S.2ClH/c14-13-15-12(9-17-13)8-16-6-5-10-3-1-2-4-11(10)7-16;;/h1-4,9H,5-8H2,(H2,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICYOPAAMDVQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2579367.png)
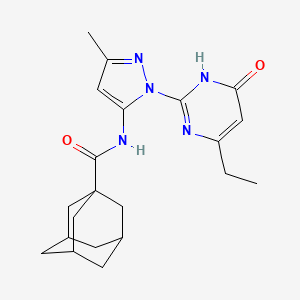

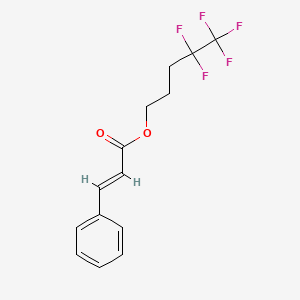

![6-benzyl-3-(morpholine-4-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2579376.png)
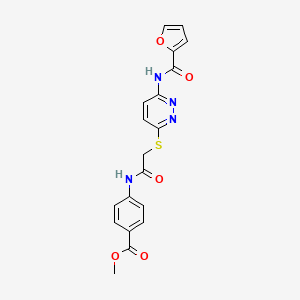


![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2579382.png)

